N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide
Description
N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts distinct chemical and physical properties to its derivatives
Properties
IUPAC Name |
N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-21(2)17-5-3-4-16(9-17)20-18(22)19-10-13-6-14(11-19)8-15(7-13)12-19/h3-5,9,13-15H,6-8,10-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSSJDGHODALMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, may involve large-scale radical functionalization processes. These processes are optimized for efficiency and cost-effectiveness, utilizing robust reaction conditions and scalable methodologies .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents on the adamantane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups onto the adamantane core .
Scientific Research Applications
N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound has been shown to inhibit viral entry by binding to viral glycoproteins, thereby preventing the virus from infecting host cells . The exact pathways and molecular interactions depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral agent.
Rimantadine: Similar to amantadine, with modifications that enhance its antiviral activity.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective properties.
Uniqueness
N-[3-(dimethylamino)phenyl]adamantane-1-carboxamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
